ethyl 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a β-keto ester, the pyrimidine ring can be constructed through a cyclization reaction.
Introduction of the Isoquinoline Moiety: The isoquinoline derivative can be introduced via a nucleophilic substitution reaction.
Amination and Esterification:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions could target the pyrimidine ring or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-5-carboxylate would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-(quinolin-2-yl)pyrimidine-5-carboxylate
- Ethyl 4-amino-2-(isoquinolin-1-yl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrimidine-5-carboxylate is unique due to the presence of the 3,4-dihydroisoquinoline moiety, which may confer distinct biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-2-22-15(21)13-9-18-16(19-14(13)17)20-8-7-11-5-3-4-6-12(11)10-20/h3-6,9H,2,7-8,10H2,1H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHBKJZXVCFZGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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